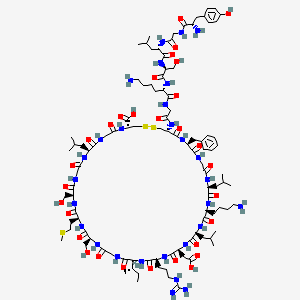
4-Ethoxy-3-(8-methoxy-4-oxo-3,4-dihydroquinazolin-2-yl)benzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-3-(8-methoxy-4-oxo-3,4-dihydroquinazolin-2-yl)benzene-1-sulfonyl chloride is a complex organic compound with a unique structure that combines several functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3-(8-methoxy-4-oxo-3,4-dihydroquinazolin-2-yl)benzene-1-sulfonyl chloride typically involves multiple steps. One common approach is to start with the preparation of the quinazolinone core, followed by the introduction of the ethoxy and methoxy groups, and finally the sulfonyl chloride group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can help achieve consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethoxy-3-(8-methoxy-4-oxo-3,4-dihydroquinazolin-2-yl)benzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The sulfonyl chloride group can be substituted with other nucleophiles to create a wide range of compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce sulfonamides or sulfonate esters.
Aplicaciones Científicas De Investigación
4-Ethoxy-3-(8-methoxy-4-oxo-3,4-dihydroquinazolin-2-yl)benzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 4-Ethoxy-3-(8-methoxy-4-oxo-3,4-dihydroquinazolin-2-yl)benzene-1-sulfonyl chloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl chloride group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The quinazolinone core may also interact with specific binding sites, influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxy-2-methylphenylboronic acid
- 2-Methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-2-yl]benzene-1-sulfonyl chloride
Uniqueness
4-Ethoxy-3-(8-methoxy-4-oxo-3,4-dihydroquinazolin-2-yl)benzene-1-sulfonyl chloride is unique due to its combination of functional groups, which confer specific reactivity and biological activity. The presence of both the quinazolinone core and the sulfonyl chloride group allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Propiedades
Número CAS |
150479-72-4 |
|---|---|
Fórmula molecular |
C17H15ClN2O5S |
Peso molecular |
394.826 |
Nombre IUPAC |
4-ethoxy-3-(8-methoxy-4-oxo-1H-quinazolin-2-yl)benzenesulfonyl chloride |
InChI |
InChI=1S/C17H15ClN2O5S/c1-3-25-13-8-7-10(26(18,22)23)9-12(13)16-19-15-11(17(21)20-16)5-4-6-14(15)24-2/h4-9H,3H2,1-2H3,(H,19,20,21) |
Clave InChI |
FQAMAIXRQLZIOD-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C2=NC(=O)C3=C(N2)C(=CC=C3)OC |
Sinónimos |
Benzenesulfonyl chloride, 3-(1,4-dihydro-8-methoxy-4-oxo-2-quinazolinyl)-4-ethoxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3S)-3-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-4-[[(2S)-1,5-diamino-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B582940.png)

![Bicyclo[2.2.1]heptane-2-carbonitrile, 6-hydroxy-6-methyl-, (exo,exo)- (9CI)](/img/new.no-structure.jpg)
![2H,6H-Pyrido[1,2-e][1,2,5]oxadiazine](/img/structure/B582951.png)

![N-[(1E)-1-Cyano-2-oxoethylidene]benzamide](/img/structure/B582955.png)

